Pu(IV) Reductive Stripping Performance of HSC vs. Conventional Reductants (HAN-HN and DMHAN-MMH)
In head-to-head comparative studies of high-concentration Pu(IV) reductive stripping from 30% TBP/kerosene, hydroxysemicarbazide (HSC, N-hydroxy-1-hydrazinecarboxamide) demonstrated superior overall stripping performance relative to the conventional reductant pair hydroxylamine-hydrazine (HAN-HN) and N,N-dimethylhydroxylamine-monomethylhydrazine (DMHAN-MMH) [1]. Under optimized conditions, HSC achieved Pu recovery exceeding 99.99%, with a uranium decontamination factor (SF(U/Pu)) of 3.7 × 10⁵ in bench-scale multistage countercurrent experiments validating the PUREX plutonium purification cycle [2]. This performance eliminates the need for a separate technetium scrubbing step—a distinct process advantage over legacy reductant systems [3].
| Evidence Dimension | Pu(IV) reductive stripping efficiency and U decontamination factor in PUREX plutonium purification cycle |
|---|---|
| Target Compound Data | HSC: Pu recovery > 99.99%; SF(U/Pu) = 3.7 × 10⁵ (10-stage stripping, 3-stage supplemental extraction, flow ratio 2BF:2BX:2BS = 1:0.25:0.15) [2] |
| Comparator Or Baseline | HAN-HN and DMHAN-MMH: qualitatively inferior stripping performance under equivalent conditions; HSC described as achieving 'better stripping effect than the other reductants' [1] |
| Quantified Difference | HSC enables elimination of Tc scrubbing step (process simplification) and achieves SF(U/Pu) of 3.7 × 10⁵, meeting advanced PUREX specifications [2][3] |
| Conditions | 30% TBP/kerosene organic phase; HNO₃ aqueous phase; multistage countercurrent extraction; bench-scale validation of PUREX 2B unit |
Why This Matters
Procurement of HSC rather than conventional reductants enables a simplified PUREX flowsheet with fewer unit operations, reducing operational complexity and cost in nuclear fuel reprocessing facilities.
- [1] 沈振芳, 王玲钰, 肖松涛, 兰天, 丛海峰, 欧阳应根. 氨基羟基脲还原反萃高浓度Pu(Ⅳ). 核化学与放射化学, 2020, 42(1): 30-36. View Source
- [2] Application of hydroxysemicarbazide to plutonium purification cycle. Journal of Nuclear and Radiochemistry, 2020, 42(5): 325-329. INIS RN: 55094791. View Source
- [3] 一种氨基羟基脲的制备方法 (Patent CN202210130324). 2022. 中国专利. View Source
